molecular formula C16H28N4O10P2 B12722628 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate CAS No. 102259-69-8

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate

Cat. No.: B12722628
CAS No.: 102259-69-8
M. Wt: 498.36 g/mol
InChI Key: DWTLCNMQCCTGIV-UHFFFAOYSA-N
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Description

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitro group at the 6th position and a diethylamino propyl group at the 4th position of the quinoline ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate typically involves a multi-step process. The initial step often includes the nitration of quinoline to introduce the nitro group at the 6th position. This is followed by the introduction of the diethylamino propyl group at the 4th position through a substitution reaction. The final step involves the formation of the diphosphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The diethylamino propyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-((3-(Diethylamino)propyl)amino)-6-aminoquinoline, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino propyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-(Dimethylamino)propyl)amino)-6-nitroquinoline diphosphate
  • 4-((3-(Diethylamino)propyl)amino)-6-chloroquinoline diphosphate

Uniqueness

4-((3-(Diethylamino)propyl)amino)-6-nitroquinoline diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

102259-69-8

Molecular Formula

C16H28N4O10P2

Molecular Weight

498.36 g/mol

IUPAC Name

N',N'-diethyl-N-(6-nitroquinolin-4-yl)propane-1,3-diamine;phosphoric acid

InChI

InChI=1S/C16H22N4O2.2H3O4P/c1-3-19(4-2)11-5-9-17-16-8-10-18-15-7-6-13(20(21)22)12-14(15)16;2*1-5(2,3)4/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,17,18);2*(H3,1,2,3,4)

InChI Key

DWTLCNMQCCTGIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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